molecular formula C22H28N4O4S B15009636 N-(4-methylbenzyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

N-(4-methylbenzyl)-N'-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B15009636
M. Wt: 444.5 g/mol
InChI Key: OSKKRYLRUSXZOT-UHFFFAOYSA-N
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Description

N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with benzenesulfonyl and a methylene bridge connecting to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring and the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions, typically in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-{2-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}-N’-[(4-METHYLPHENYL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways . This can result in therapeutic effects, such as improved mood and cognitive function, in conditions like schizophrenia and Parkinson’s disease .

Properties

Molecular Formula

C22H28N4O4S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[2-[4-(benzenesulfonyl)piperazin-1-yl]ethyl]-N'-[(4-methylphenyl)methyl]oxamide

InChI

InChI=1S/C22H28N4O4S/c1-18-7-9-19(10-8-18)17-24-22(28)21(27)23-11-12-25-13-15-26(16-14-25)31(29,30)20-5-3-2-4-6-20/h2-10H,11-17H2,1H3,(H,23,27)(H,24,28)

InChI Key

OSKKRYLRUSXZOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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